Application: This compound is used in the synthesis of other chemicals.
Method of Application: The specific methods of application would depend on the particular synthesis being performed. Typically, this would involve reaction with other organic compounds under controlled conditions.
Results or Outcomes: The outcome of the synthesis would be the production of a new compound.
Method of Application: This would typically involve testing the compound in biological assays to determine its activity against a particular target.
Results or Outcomes: The specific results would depend on the particular assays used.
Application: A related compound, dihydrothiophene, has been synthesized using a four-component reaction involving an amino acid ethyl ester.
Method of Application: The synthesis involved a one-pot reaction of benzaldehyde, malononitrile, 1,3-thiazolidinedione, and ethyl glycinate hydrochloride in ethanol.
Results or Outcomes: The reaction resulted in the formation of trans-dihydrothiophene ureidoformamide derivatives in moderate to good yields.
Application: “4-AMINO-2-(ETHYLTHIO)-5-(HYDROXYMETHYL)PYRIMIDINE” is used in the synthesis of other chemicals.
Application: Benzocaine (ethyl p-aminobenzoate), ethyl ester of p-aminobenzoic acid, is an anesthetic acting as a blocker of the nerve impulses and reducing the permeability of neuronal membrane to sodium iodide.
4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester, also known as Ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate, is a chemical compound characterized by its pyrimidine structure. Its molecular formula is , and it has a molecular weight of approximately 227.283 g/mol. The compound contains an amino group, a carboxylic acid moiety, and an ethylthio substituent, contributing to its unique chemical properties and potential biological activities .
The chemical reactivity of 4-amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester is primarily influenced by the functional groups present in its structure. Key reactions include:
Research indicates that 4-amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent, showing efficacy against certain bacterial strains. Additionally, its structure suggests possible applications in developing pharmaceuticals targeting various diseases due to its ability to interact with biological molecules .
Synthesis of 4-amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester can be achieved through several methods:
The compound has potential applications in several fields:
Studies on the interactions of 4-amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester with various biological targets are ongoing. Preliminary results suggest that it may interact with enzymes involved in nucleic acid metabolism, potentially inhibiting their activity. This interaction profile highlights its importance as a candidate for further pharmacological investigation .
Several compounds share structural similarities with 4-amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester. Below is a comparison with some notable examples:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | Hydroxyl group instead of ethylthio | Antimicrobial | Contains a hydroxyl group which may enhance solubility |
2-(Methylthio)-5-pyrimidinecarboxylic acid ethyl ester | Methylthio instead of ethylthio | Antimicrobial | Smaller thio group may affect potency |
5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester | Hydroxy group at different position | Antioxidant properties | Unique positioning of functional groups |
The uniqueness of 4-amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester lies in its specific combination of functional groups and their arrangement, which influences both its chemical reactivity and biological activity compared to similar compounds .
Irritant